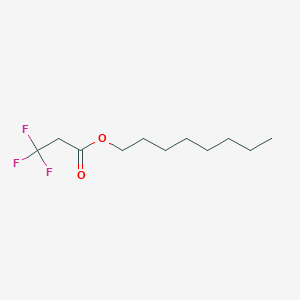
Octyl 3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 3,3,3-trifluoropropanoate: is an organic compound with the molecular formula C11H19F3O2 . It is an ester derived from the reaction between octanol and 3,3,3-trifluoropropanoic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl 3,3,3-trifluoropropanoate typically involves the esterification of octanol with 3,3,3-trifluoropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield octanol and 3,3,3-trifluoropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Octanol and 3,3,3-trifluoropropanoic acid.
Reduction: Octyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octyl 3,3,3-trifluoropropanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways involving esterases. Its fluorinated nature makes it a valuable tool in the development of imaging agents and pharmaceuticals .
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its stability and unique chemical properties make it suitable for use in high-performance materials and coatings .
Mechanism of Action
The mechanism of action of octyl 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (octanol and 3,3,3-trifluoropropanoic acid). The trifluoromethyl group can modulate the activity of enzymes and receptors by altering their binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoropropanoate
- Ethyl 3,3,3-trifluoropropanoate
- Propyl 3,3,3-trifluoropropanoate
Comparison: Octyl 3,3,3-trifluoropropanoate is unique due to its longer alkyl chain (octyl group), which imparts higher lipophilicity and different physicochemical properties compared to its shorter-chain analogs. This makes it more suitable for applications requiring enhanced solubility in non-polar solvents and increased interaction with lipid membranes .
Properties
CAS No. |
116044-36-1 |
|---|---|
Molecular Formula |
C11H19F3O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
octyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H19F3O2/c1-2-3-4-5-6-7-8-16-10(15)9-11(12,13)14/h2-9H2,1H3 |
InChI Key |
XLBNISJOUFHFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















